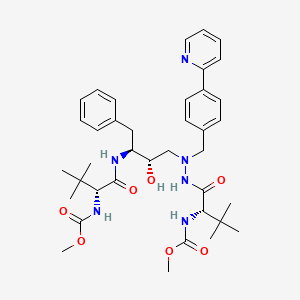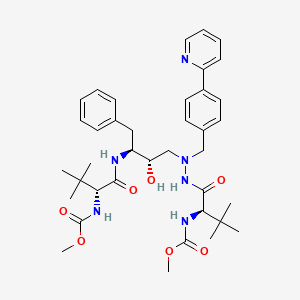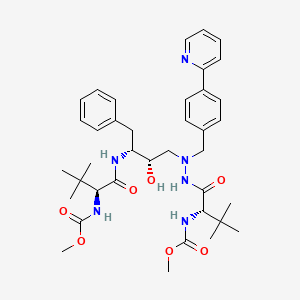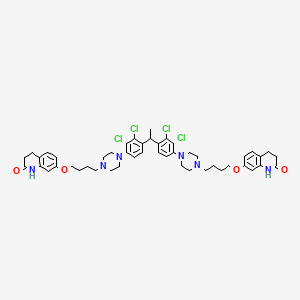
Aripiprazole Dimer
Overview
Description
Aripiprazole Dimer is a derivative of Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder
Mechanism of Action
Target of Action
Aripiprazole Dimer primarily targets dopaminergic and serotonergic receptors . It has a high affinity for D2-dopamine receptors , 5-HT1A , 5-HT2A , and 5-HT7 serotonin receptors , as well as a1A-adrenergic and hH1-histamine receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception.
Mode of Action
This compound exhibits a unique mode of action known as dopamine partial agonism and functional selectivity . Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This adaptive pharmacological activity allows this compound to modulate dopamine signaling beyond the established approach of dopamine D2 receptor antagonism .
Biochemical Pathways
This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors .
Biochemical Analysis
Biochemical Properties
Aripiprazole Dimer plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has a high affinity for dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . These interactions are crucial for its pharmacological effects. This compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, while it functions as an antagonist at serotonin 5-HT2A receptors . This dual action is essential for its therapeutic efficacy in treating psychiatric disorders.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a pivotal role in cell proliferation, differentiation, and survival . Additionally, it modulates the expression of early genes and scaffolding proteins, impacting neurotransmitter circuitries in cortical and subcortical regions . These cellular effects contribute to its therapeutic potential in managing psychiatric conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound binds to dopamine D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and adrenergic receptors . It acts as a partial agonist at dopamine D2 receptors, leading to a balanced modulation of dopamine signaling . This partial agonism is crucial for its antipsychotic effects without causing significant extrapyramidal side effects. Furthermore, this compound’s antagonistic action at serotonin 5-HT2A receptors contributes to its efficacy in treating mood disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods In vitro and in vivo studies have indicated that this compound can sustain its pharmacological activity, making it a promising candidate for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits partial agonist activity at dopamine D2 receptors, leading to therapeutic effects without significant side effects . At higher doses, it may cause adverse effects, including motor side effects and alterations in neurotransmitter levels . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP3A4 . These enzymes play a crucial role in its biotransformation and elimination from the body. Additionally, this compound’s metabolites may exhibit pharmacological activity, contributing to its overall therapeutic effects . Understanding these metabolic pathways is essential for optimizing its clinical use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with dopamine and serotonin transporters, facilitating its uptake and distribution in the brain . These interactions are critical for its pharmacological effects, as they determine its localization and accumulation in target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cell membrane, where it interacts with dopamine and serotonin receptors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic efficacy . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aripiprazole Dimer typically involves the reaction of Aripiprazole with specific reagents under controlled conditions. One common method includes the use of tetrahydrofuran and paratoluensulfonyl chloride, catalyzed by zinc chloride, to obtain intermediate compounds which are then further reacted to form this compound . The reaction conditions often involve moderate temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. Techniques such as solvent extraction, crystallization, and purification are employed to produce high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Aripiprazole Dimer undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction could yield deoxygenated compounds.
Scientific Research Applications
Aripiprazole Dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study dimerization processes and the effects of dimerization on chemical properties.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical testing.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound, used widely as an antipsychotic drug.
Quetiapine: Another atypical antipsychotic with a different receptor profile.
Risperidone: A similar antipsychotic with high affinity for serotonin and dopamine receptors.
Uniqueness
Aripiprazole Dimer is unique due to its dimerized structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its monomeric form. This structural difference can influence its interaction with biological targets and its overall therapeutic profile.
Properties
IUPAC Name |
7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDOGGVENFNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56Cl4N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797986-18-5 | |
| Record name | 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARIPIPRAZOLE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B601507.png)
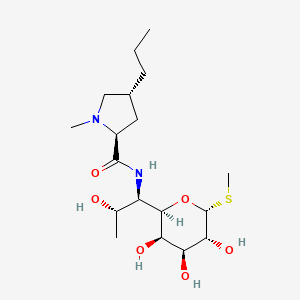

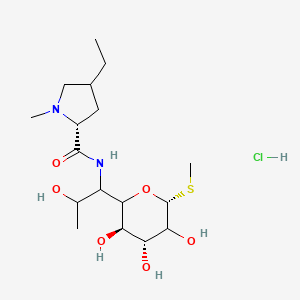
![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)


